molecular formula C8H5ClN2O B1424204 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190310-94-1

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B1424204
M. Wt: 180.59 g/mol
InChI Key: SOPYIEOXMFLCJX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and its molecular weight is 152.58 g/mol . The compound is part of a class of chemicals known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has a molecular weight of 152.58 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 129 .

Scientific Research Applications

Sonogashira-Type Reactions for Heterocycle Synthesis

The compound has been used as a precursor in Sonogashira-type cross-coupling reactions, a pivotal method in organic synthesis for constructing carbon-carbon bonds, leading to the development of heterocyclic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated the use of related chloro-carbaldehyde derivatives in synthesizing pyrazolo[4,3-c]pyridines, which are significant in medicinal chemistry due to their biological activities (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

Quiroga et al. (2010) explored the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, leading to the development of chalcone analogues and dipyrazolopyridines. This work underscores the versatility of chloro-carbaldehyde derivatives in synthesizing diverse heterocyclic frameworks, which are crucial in drug discovery and development (Quiroga et al., 2010).

Advanced Heterocyclic Synthons

El-Nabi (2004) investigated the use of chloro-carbaldehyde compounds as synthons for fused heterocycles, highlighting their role in constructing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (El-Nabi, 2004).

Regioselective Reactions for Functionalized Pyrroles

Zaytsev et al. (2005) explored the regioselectivity of reactions involving polyfunctionalized pyrroles, demonstrating the potential of chloro-carbaldehyde derivatives in synthesizing substituted pyrroles. Such reactions are crucial for creating molecules with specific functional groups in desired positions, which is essential in designing targeted therapeutic agents (Zaytsev et al., 2005).

Trifluoromethyl-Substituted Pyrazolopyridines Synthesis

Palka et al. (2014) presented a synthesis approach for 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a chloro-carbaldehyde derivative, showcasing the compound's utility in introducing trifluoromethyl groups into heterocyclic structures. This modification is particularly valuable in pharmaceutical chemistry, as trifluoromethyl groups can significantly alter a molecule's biological activity and pharmacokinetic properties (Palka et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYIEOXMFLCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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